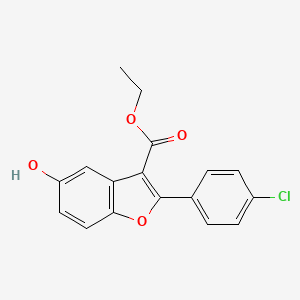

Ethyl 2-(4-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No. B8807526

Key on ui cas rn:

1192977-48-2

M. Wt: 316.7 g/mol

InChI Key: KRFARIMDRGVNBY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08927593B2

Procedure details

Zinc chloride (28.3 g, 0.207 mol) was stirred in anhydrous ethanol (45 mL) then heated to 95° C. (reflux) under nitrogen atmosphere using oven dried glassware. Ethyl 4-chlorobenzoylacetate (44 g, 0.194 mol) was added as a single portion followed by dropwise addition of a solution of benzoquinone (22.6 g, 0.21 mol) in anhydrous MTBE (500 mL) over 2 hours. This was performed with a simultaneous distillation of MTBE from the reaction mixture such that the reaction volume remained approximately constant. A bath temperature of 145-155° C. and an internal temperature of 75-95° C. maintained throughout most of the addition. Halfway through the addition more anhydrous ethanol (45 mL) was added because the reaction mixture became thick and a loss of some of the original volume of ethanol through the distillation was suspected. After addition was complete, heating continued for 30 minutes. The reaction mixture was cooled to room temperature and partitioned between water (100 mL) and EtOAc (250 mL). The insoluble solids were removed by filtration of the biphasic solution and the organic layer was then separated, washed with more water, dried and evaporated under vacuum. The residual brown solid was slurried in warm dichloromethane and the mixture cooled to room temperature and cooled further by refrigeration overnight. The tan solid was filtered from the dark brown solution and washed with a small volume of DCM and dried under vacuum to give ethyl 2-(4-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate (27 g, 44%).

Yield

44%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:7])=[CH:4][CH:3]=1.[C:16]1(=O)[CH:21]=[CH:20][C:19](=[O:22])[CH:18]=[CH:17]1>C(O)C.CC(OC)(C)C.[Cl-].[Zn+2].[Cl-]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]2[O:7][C:16]3[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][C:17]=3[C:8]=2[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:14][CH:15]=1 |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

44 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C(=O)CC(=O)OCC)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

22.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=CC(C=C1)=O)=O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Step Three

|

Name

|

|

|

Quantity

|

45 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

28.3 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

95 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(reflux) under nitrogen atmosphere

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried glassware

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

This was performed with a simultaneous distillation of MTBE from the reaction mixture such that the reaction volume

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

A bath temperature of 145-155° C. and an internal temperature of 75-95° C. maintained throughout

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

most of the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Halfway through the addition more anhydrous ethanol (45 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added because the reaction mixture

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a loss of some of the original volume of ethanol through the distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partitioned between water (100 mL) and EtOAc (250 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The insoluble solids were removed by filtration of the biphasic solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer was then separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with more water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated under vacuum

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture cooled to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled further by refrigeration overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The tan solid was filtered from the dark brown solution

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a small volume of DCM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)C=1OC2=C(C1C(=O)OCC)C=C(C=C2)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 27 g | |

| YIELD: PERCENTYIELD | 44% | |

| YIELD: CALCULATEDPERCENTYIELD | 43.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |